4-Butyl-5-methylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-5-methylthiazole belongs to the class of organic compounds known as 4, 5-disubstituted thiazoles. 4, 5-disubstituted thiazoles are compounds containing a thiazole ring substituted at positions 4 and 5 only. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound has a bell, green, and pepper taste.
Scientific Research Applications
Corrosion Inhibition
4-Butyl-5-methylthiazole derivatives, such as 4-MTHT, have been studied for their efficiency in inhibiting corrosion of metals. In particular, their application in preventing corrosion of mild steel in acidic media has been explored. Studies using electrochemical methods and weight loss measurements have shown these compounds to be very effective inhibitors, with high inhibition efficiencies observed in different acidic environments. This suggests their potential use in industrial applications where metal corrosion is a concern (Lagrenée et al., 2002).
Bioactivity and Pharmaceutical Applications
Compounds like 4-Methylthiazole-5-carbohydrazide, when combined with other elements such as ferrocene, have been synthesized and tested for various bioactivities. These compounds exhibit significant anti-Human Immunodeficiency Virus Type 1 Reverse Transcriptase, anti-Human Lung Cancer A549 cells, and antibacterial activities against pathogens like Staphylococcus aureus, Esherichia coli, and Pseudomonas aeruginosa. This indicates their potential in developing new pharmaceuticals and antibacterial agents (Jie Zhang, 2008).
Synthesis and Photophysical Properties
The synthesis of 5-N-Arylamino-4-methylthiazoles demonstrates the chemical versatility of 4-methylthiazole derivatives. These compounds have been observed to exhibit luminescence, which depends on the substituents at certain positions of the thiazole core. This characteristic suggests potential applications in materials science, particularly in the development of fluorescent materials for various technological applications (Murai et al., 2017).
Properties
CAS No. |
57246-60-3 |
---|---|
Molecular Formula |
C8H13NS |
Molecular Weight |
155.26 g/mol |
IUPAC Name |
4-butyl-5-methyl-1,3-thiazole |
InChI |
InChI=1S/C8H13NS/c1-3-4-5-8-7(2)10-6-9-8/h6H,3-5H2,1-2H3 |
InChI Key |
FOBITDGBIATDTQ-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(SC=N1)C |
Canonical SMILES |
CCCCC1=C(SC=N1)C |
57246-60-3 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.